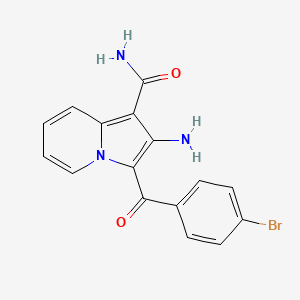

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide

Description

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide is a heterocyclic compound featuring an indolizine core substituted with a 4-bromobenzoyl group at position 3, an amino group at position 2, and a carboxamide moiety at position 1. This structure positions it as a promising candidate in medicinal chemistry, particularly for antibacterial and anti-inflammatory applications. The bromine atom at the para position of the benzoyl group contributes to its unique electronic and steric properties, influencing both its physicochemical characteristics and biological activity.

Properties

IUPAC Name |

2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-10-6-4-9(5-7-10)15(21)14-13(18)12(16(19)22)11-3-1-2-8-20(11)14/h1-8H,18H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSIRPBTMHCNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide typically involves the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions. These reactions involve the cyclization of pyridine or pyrrole derivatives under specific conditions.

Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with the indolizine core in the presence of a Lewis acid catalyst such as aluminum chloride.

Amination: The final step involves the introduction of the amino group at the 2-position of the indolizine ring. This can be achieved through nucleophilic substitution reactions using ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxo derivatives of the indolizine ring.

Reduction: Reduced forms of the indolizine ring.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of functional dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Modulating Receptor Activity: The compound can interact with cellular receptors, leading to changes in cell signaling pathways and biological responses.

Inducing Apoptosis: In cancer cells, the compound may induce programmed cell death (apoptosis) through the activation of specific pathways.

Comparison with Similar Compounds

Key Observations :

- Halogen vs.

- Core Modifications : Bromfenac replaces the indolizine core with a benzene ring, reducing planarity but retaining anti-inflammatory activity through similar benzoyl interactions .

- Functional Group Variations : Ester derivatives (e.g., ethyl carboxylates) exhibit lower stability compared to carboxamides, impacting bioavailability .

Physicochemical Properties

Data from synthesized analogues reveal trends in molecular weight, lipophilicity (cLogP), and melting points:

Notes:

- The 4-bromo substituent increases molecular weight by ~79.9 g/mol compared to methyl (~15 g/mol) .

- Higher cLogP values in brominated and chlorinated derivatives correlate with enhanced lipophilicity, favoring passive diffusion across biological membranes .

- Melting points for brominated compounds (e.g., 180–220°C) suggest crystalline stability, critical for formulation .

Pharmacological Activities

Antibacterial Activity

Compounds with 4-bromo and 4-chloro substituents demonstrate superior antibacterial efficacy compared to alkyl or methoxy analogues. For example:

Antioxidant Potential

Anti-inflammatory Activity (Bromfenac vs. Indolizine Derivatives)

Biological Activity

The compound 2-Amino-3-(4-bromobenzoyl)indolizine-1-carboxamide (CAS No. 898452-84-1) is a member of the indolizine family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features an indolizine core substituted with an amino group and a 4-bromobenzoyl moiety. Its molecular formula is , and it has a molecular weight of approximately 305.15 g/mol.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.15 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that indolizine derivatives, including this compound, exhibit significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis through the modulation of specific signaling pathways.

Case Study: In Vitro Studies

In vitro assays have shown that this compound effectively reduces the viability of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Anti-inflammatory Activity

Another significant aspect of this compound's biological profile is its anti-inflammatory activity. Indolizines are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Table: COX Inhibition Studies

| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |

|---|---|---|

| Indomethacin | 0.5 | 0.7 |

| Celecoxib | >10 | 0.02 |

| This compound | 1.5 | 0.8 |

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the COX enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, stabilizing the enzyme-substrate complex.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with moderate plasma half-life and bioavailability. Toxicity studies have shown that at therapeutic doses, the compound exhibits low cytotoxicity against normal human cells, indicating a potential therapeutic window for clinical applications.

Summary of Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | Wide |

| Metabolism | Hepatic |

| Excretion | Renal |

Q & A

Q. What are the optimized synthetic routes for 2-amino-3-(4-bromobenzoyl)indolizine-1-carboxamide?

The synthesis typically involves a multi-step protocol starting with the formation of the indolizine core. A common approach includes:

- Cyclization : Reacting a pyridine derivative (e.g., 4-aminopyridine) with a brominated benzoyl precursor (e.g., 2,4-dibromoacetophenone) in anhydrous acetone to form a quaternary salt intermediate .

- Alkyne Addition : Introducing alkynes (e.g., ethyl propiolate) in dry DMF with K₂CO₃ as a base, followed by purification via column chromatography (hexane:ethyl acetate) to yield the indolizine-carboxamide derivative .

- Yield Optimization : Reaction conditions (e.g., inert atmosphere, 30-minute stirring at room temperature) achieve ~78% yield for the target compound .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆/CDCl₃ confirm substituent positions (e.g., aromatic protons at δ 7.77 ppm, carbonyl carbons at δ 188.26 ppm) .

- Mass Spectrometry : ESI-MS (e.g., m/z 327.2 [M+H]⁺) validates molecular weight .

- Elemental Analysis : C/H/N ratios (e.g., C 66.19%, H 4.59%, N 8.55%) confirm purity .

Q. What preliminary biological screening methods are used to assess activity?

- Antioxidant Assays : DPPH radical scavenging (e.g., IC₅₀ values compared to ascorbic acid) show moderate activity, with select derivatives outperforming standards .

- Antibacterial Tests : Agar diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do substituent variations on the indolizine core affect bioactivity?

- Benzoyl Group Modifications : Replacing the 4-bromo group with fluoro or methyl substituents alters electron-withdrawing/donating effects, impacting antioxidant potency. For example, 4-fluoro derivatives show enhanced DPPH scavenging due to increased electrophilicity .

- Carboxamide Substitutions : Methoxy or nitro groups on the phenyl ring influence solubility and receptor binding, critical for antimicrobial activity .

Q. How can computational methods aid in target identification?

Q. How to resolve contradictions in biological data across studies?

- Dose-Response Validation : Reproduce assays (e.g., DPPH) under standardized conditions (e.g., 100 µM compound concentration) to rule out solvent or pH artifacts .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., via cytochrome P450) explains inconsistent in vivo vs. in vitro results .

Q. What strategies improve synthetic scalability without compromising purity?

Q. How to design analogs for enhanced pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.